molecular formula C7H11NO B13324418 2-Ethyl-2-methyl-4-oxobutanenitrile

2-Ethyl-2-methyl-4-oxobutanenitrile

Cat. No.: B13324418
M. Wt: 125.17 g/mol
InChI Key: XGEUTMLZVGWUBD-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyl-4-oxobutanenitrile (CAS 64920-29-2; EC 265-276-9) is a branched nitrile-containing compound with a ketone functional group. Its molecular formula is C₇H₁₁NO, and it is characterized by a four-carbon chain featuring a nitrile group (-CN) at position 4, an oxo group (=O) at position 4, and ethyl and methyl substituents at position 2. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemical intermediates .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

2-ethyl-2-methyl-4-oxobutanenitrile

InChI

InChI=1S/C7H11NO/c1-3-7(2,6-8)4-5-9/h5H,3-4H2,1-2H3

InChI Key

XGEUTMLZVGWUBD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC=O)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Ethyl-2-methyl-4-oxobutanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2-butanone with cyanide sources under controlled conditions. Industrial production methods often employ catalytic processes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in optimizing the synthesis .

Chemical Reactions Analysis

2-Ethyl-2-methyl-4-oxobutanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-Ethyl-2-methyl-4-oxobutanenitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methyl-4-oxobutanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo various transformations. These interactions can modulate biological pathways and influence the compound’s effects .

Comparison with Similar Compounds

Research Findings and Limitations

  • Thermal Stability : The ethyl/methyl branching in 2-ethyl-2-methyl-4-oxobutanenitrile reduces steric strain compared to linear nitriles, enhancing its thermal stability during high-temperature reactions .

Biological Activity

2-Ethyl-2-methyl-4-oxobutanenitrile, a compound with the molecular formula C7H11NOC_7H_{11}NO, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to consolidate findings from diverse sources regarding its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

2-Ethyl-2-methyl-4-oxobutanenitrile is characterized by the presence of a nitrile group, which often contributes to its reactivity and biological properties. The compound's structure can be represented as follows:

Structure C7H11NO\text{Structure }\text{C}_7\text{H}_{11}\text{NO}

Antiviral and Anticancer Properties

Recent studies have indicated that derivatives of 4-oxobutanenitriles exhibit significant antiviral and anticancer activities. For instance, molecular docking studies have shown that certain derivatives bind effectively to viral proteins, suggesting potential use in antiviral therapies. The binding energy values obtained from these studies indicate promising anticancer activity as well .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralEffective binding to viral proteins
AnticancerHigh binding affinity to cancer-related proteins
AntimicrobialPotential against various pathogens

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research focusing on related compounds suggests that the presence of specific functional groups enhances their efficacy against bacteria such as E. coli and S. aureus. The structure-activity relationship (SAR) studies indicate that modifications in the molecular structure can lead to improved antimicrobial activity .

Synthesis

The synthesis of 2-Ethyl-2-methyl-4-oxobutanenitrile involves several steps, typically starting from simpler precursors through methods such as nucleophilic addition reactions. These synthetic routes are crucial for obtaining derivatives with enhanced biological activities.

General Synthetic Route:

  • Starting Material : Appropriate alkyl nitriles and carbonyl compounds.
  • Reactions : Conduct nucleophilic addition followed by dehydration steps.
  • Characterization : Use spectroscopic methods (NMR, IR) for confirmation.

Case Studies

Several case studies have been conducted to evaluate the biological effects of 2-Ethyl-2-methyl-4-oxobutanenitrile and its derivatives:

  • Antiviral Activity Study : A study demonstrated that certain derivatives showed effective inhibition against viral replication in vitro, with IC50 values indicating potent activity .
  • Anticancer Activity Evaluation : Another research highlighted the anticancer potential through apoptosis induction in cancer cell lines, showcasing a dose-dependent response .
  • Antimicrobial Efficacy : In vitro tests revealed that specific modifications to the compound led to enhanced activity against both gram-positive and gram-negative bacteria .

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